2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound belongs to the class of chromenes, which are known for their biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2,3-dichlorobenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated until the reaction is complete, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate microwave irradiation to accelerate the reaction rates and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer cell proliferation. The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(2,3-dichlorophenyl)-4H-chromene-3-carbonitrile
- 2-amino-4-(2,3-dichlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and carbonitrile groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H12Cl2N2O2 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-4-1-3-8(15(10)18)13-9(7-19)16(20)22-12-6-2-5-11(21)14(12)13/h1,3-4,13H,2,5-6,20H2 |
InChI Key |
DAGBSRIPEUKVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
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